Superior Potency vs. First-Generation TRPA1 Blocker HC-030031
BAY-390 demonstrates approximately 300-fold greater potency against human TRPA1 compared to the widely used tool compound HC-030031 in calcium flux assays [1][2]. This substantial potency difference reduces the risk of off-target effects associated with high compound concentrations in vitro and permits lower dosing in vivo.
| Evidence Dimension | hTRPA1 Inhibition (Ca2+ influx/FLIPR) |
|---|---|
| Target Compound Data | IC50 = 16 nM |
| Comparator Or Baseline | HC-030031: IC50 = 4.9 - 6.2 µM |
| Quantified Difference | ~300-fold lower IC50 |
| Conditions | hTRPA1-expressing cells, FLIPR calcium assay |
Why This Matters
Higher potency at the target receptor enables lower experimental concentrations, minimizing off-target pharmacology and improving assay signal-to-noise.
- [1] Mesch, S., et al. J. Med. Chem. 2023, 66, 2, 1583–1600. View Source
- [2] Eid, S. R., et al. Mol. Pain. 2008, 4, 48. View Source
